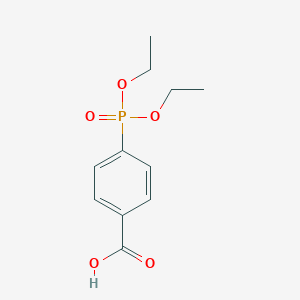

4-(Diethoxyphosphoryl)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-diethoxyphosphorylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRFVLZYAYSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378642 | |

| Record name | 4-(diethoxyphosphoryl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-34-0 | |

| Record name | 4-(diethoxyphosphoryl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Diethoxyphosphoryl)benzoic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Diethoxyphosphoryl)benzoic acid, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. This document offers detailed experimental protocols, mechanistic insights, and a thorough analysis of the spectroscopic data that defines this compound.

Introduction: The Significance of this compound

This compound stands as a valuable molecular scaffold, integrating two key functional groups: a phosphonate ester and a carboxylic acid. This unique combination makes it a highly versatile building block in several scientific domains. In drug discovery, the phosphonate moiety can act as a non-hydrolyzable mimic of a phosphate group, enabling the design of potent enzyme inhibitors targeting phosphatases, proteases, and kinases[1]. The benzoic acid portion of the molecule provides a convenient attachment point for further chemical modifications, allowing for the optimization of pharmacokinetic and pharmacodynamic properties[1].

Beyond its applications in medicinal chemistry, derivatives of this compound have shown promise as antimicrobial agents and have been investigated for their potential in treating neurological disorders[1]. Furthermore, the inherent flame-retardant properties of the phosphonate group make this compound a precursor for the synthesis of advanced fire-safe materials, where it can be integrated into polymer backbones[2].

Synthesis of this compound

The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the well-established Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

Synthetic Workflow Overview

The overall synthetic strategy begins with a commercially available starting material, ethyl 4-(bromomethyl)benzoate, which undergoes a Michaelis-Arbuzov reaction with triethyl phosphite. The resulting phosphonate ester is then subjected to alkaline hydrolysis to selectively cleave the ethyl benzoate ester, followed by acidification to yield the desired product.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(diethoxyphosphoryl)benzoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 4-(bromomethyl)benzoate (1.0 eq).

-

Add an excess of triethyl phosphite (2.0-3.0 eq). The use of excess triethyl phosphite serves as both the reactant and the solvent.

-

Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting halide is consumed[3].

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

The crude product, ethyl 4-(diethoxyphosphoryl)benzoate, can be purified by vacuum distillation or column chromatography on silica gel, though for the subsequent step, the crude material is often of sufficient purity.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 4-(diethoxyphosphoryl)benzoate from the previous step in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to the flask[4].

-

Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC)[4]. During this time, the ester is saponified to its sodium salt.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 5 M HCl) with stirring until the solution is acidic (pH ~1-2), which can be confirmed with litmus paper[4][5].

-

The precipitation of this compound as a white solid will be observed[5].

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

-

Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Mechanistic Insights: The Michaelis-Arbuzov Reaction

The cornerstone of this synthesis is the Michaelis-Arbuzov reaction, a fundamental transformation in organophosphorus chemistry for the formation of a C-P bond[6][7]. The reaction proceeds through a two-step SN2 mechanism.

In the initial step, the nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of ethyl 4-(bromomethyl)benzoate, displacing the bromide ion in an SN2 fashion. This results in the formation of a phosphonium salt intermediate[8][9].

The second step involves another SN2 reaction where the displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This leads to the cleavage of a C-O bond and the formation of the thermodynamically stable phosphoryl (P=O) double bond, yielding the final phosphonate ester and ethyl bromide as a byproduct[8]. The reaction is typically driven to completion by the removal of the volatile ethyl bromide byproduct.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected data from various analytical techniques.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Molecular Formula | C11H15O5P |

| Molecular Weight | 258.21 g/mol [8] |

| ¹H NMR | - ~12-13 ppm: Broad singlet, 1H (carboxylic acid proton, -COOH).- ~8.0-8.2 ppm: Doublet, 2H (aromatic protons ortho to -COOH).- ~7.4-7.6 ppm: Doublet, 2H (aromatic protons ortho to the phosphonate group).- ~4.0-4.2 ppm: Quintet or multiplet, 4H (methylene protons of the ethoxy groups, -OCH₂CH₃).- ~3.2 ppm: Doublet, 2H (benzylic protons, -CH₂P).- ~1.2-1.4 ppm: Triplet, 6H (methyl protons of the ethoxy groups, -OCH₂CH₃). |

| ¹³C NMR | - ~167-172 ppm: Carboxylic acid carbonyl carbon.- ~130-140 ppm: Aromatic carbons (quaternary and CH).- ~62-64 ppm: Methylene carbons of the ethoxy groups (-OCH₂).- ~33-35 ppm: Benzylic carbon (-CH₂P), often showing coupling to phosphorus.- ~16-17 ppm: Methyl carbons of the ethoxy groups (-CH₃), often showing coupling to phosphorus. |

| ³¹P NMR | - ~20-30 ppm: Single peak, referenced to H₃PO₄. |

| FTIR (cm⁻¹) | - ~2500-3300: Broad O-H stretch (carboxylic acid).- ~2980: C-H stretches (aliphatic).- ~1680-1710: C=O stretch (carboxylic acid carbonyl)[10].- ~1220-1260: P=O stretch (phosphoryl group).- ~950-1050: P-O-C stretches[1][11]. |

| Mass Spectrometry (EI) | - M⁺ at m/z = 258. - Characteristic fragmentation patterns including loss of ethoxy groups (-45), ethylene (-28), and cleavage of the P-C bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will clearly show the presence of all the distinct proton environments. The downfield shift of the carboxylic acid proton is characteristic. The aromatic region will display two doublets, indicative of a 1,4-disubstituted benzene ring. The coupling of the benzylic protons to the phosphorus atom will result in a doublet. The ethoxy groups will present as a quintet (or multiplet) for the methylene protons and a triplet for the terminal methyl groups.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be significantly downfield. The aromatic carbons will appear in the typical range, and the aliphatic carbons of the ethoxy and benzylic groups will be observed upfield. Coupling between the phosphorus atom and the adjacent carbons (¹JPC, ²JPC, etc.) can often be observed, providing further structural confirmation[12].

-

³¹P NMR: The phosphorus-31 NMR spectrum is a definitive technique for confirming the presence of the phosphonate group. A single peak in the expected chemical shift range is a strong indicator of the successful formation of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the molecule. The spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, which is a result of hydrogen bonding[10]. The sharp, strong absorption of the carbonyl (C=O) group is also a key diagnostic peak. Crucially, the presence of a strong P=O stretching vibration confirms the formation of the phosphonate[11].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through its fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 258. Common fragmentation pathways for organophosphonates include the loss of alkene from the ester groups and cleavage at the C-P bond[13][14].

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Michaelis-Arbuzov reaction followed by ester hydrolysis. The detailed experimental protocol and mechanistic discussion provide a solid foundation for researchers to successfully prepare this versatile compound. Furthermore, the comprehensive characterization data presented serves as a crucial reference for the verification of the product's identity and purity. The unique bifunctional nature of this compound ensures its continued importance as a valuable building block in the development of new therapeutic agents and advanced materials.

References

-

DeepDyve. (2014). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Retrieved from [Link]

-

Li, M., et al. (n.d.). Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. Retrieved from [Link]

-

Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 698. [Link]

-

Auburn University. (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Retrieved from [Link]

-

PubMed. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]

-

CCS Chemistry. (n.d.). Radical Arbuzov Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. Retrieved from [Link]

- Chen, J., & Hu, X. (2015). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

SSERCchemistry. (2021). The Hydrolysis of Ethyl Benzoate. [Video]. YouTube. Retrieved from [Link]

-

Dr. Shailesh S. Deshmukh. (2020). Synthesis of Benzoic acid from ethyl benzoate. [Video]. YouTube. Retrieved from [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]

-

Chemistry Practical. (2021). Ethyl benzoate to Benzoic acid. [Video]. YouTube. Retrieved from [Link]

-

Frontiers in Chemistry. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2009). 13C NMR with 1H and 31P Decoupling. Retrieved from [Link]

-

ResearchGate. (2009). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102234293A - Synthesis method for p-cyano benzyl phosphate-0, 0-diethyl ester.

- Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.

-

SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scisoc.confex.com [scisoc.confex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sserc.org.uk [sserc.org.uk]

- 5. youtube.com [youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. University of Ottawa NMR Facility Blog: 13C NMR with 1H and 31P Decoupling [u-of-o-nmr-facility.blogspot.com]

- 13. deepdyve.com [deepdyve.com]

- 14. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Diethoxyphosphoryl)benzoic acid: ¹H, ¹³C, and ³¹P NMR Analysis

Introduction

4-(Diethoxyphosphoryl)benzoic acid is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid moiety, offering a reactive handle for amide bond formation and other derivatizations, and a diethyl phosphonate group, which can act as a bioisostere for phosphate groups or as a ligand for metal coordination. The precise structural elucidation of this compound is paramount for its application in drug design, catalyst development, and the synthesis of functionalized polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound, providing detailed information about its atomic connectivity and chemical environment. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

For clarity in the subsequent NMR data interpretation, the atomic numbering scheme for this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information regarding the number of different types of protons and their neighboring atoms. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.5 | br s | - | 1H | COOH |

| ~8.15 | dd | JHH = 8.2, JHP = 3.4 | 2H | H-3, H-5 |

| ~7.85 | dd | JHH = 8.2, JHP = 13.2 | 2H | H-2, H-6 |

| ~4.15 | m | - | 4H | OCH₂CH₃ |

| ~1.30 | t | JHH = 7.1 | 6H | OCH₂CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): A broad singlet is typically observed at a downfield chemical shift of around 13.5 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-2, H-3, H-5, H-6): The aromatic region displays two distinct signals, each integrating to two protons. The protons ortho to the carboxylic acid group (H-2, H-6) and those ortho to the phosphonate group (H-3, H-5) are chemically non-equivalent. The signals appear as doublets of doublets due to coupling with both the adjacent aromatic proton (JHH) and the phosphorus atom (JHP). The larger phosphorus-proton coupling constant is observed for the protons ortho to the phosphonate group.

-

Ethyl Group Protons (OCH₂CH₃): The ethoxy groups give rise to two signals. The methylene protons (OCH₂) appear as a multiplet around 4.15 ppm. This complexity arises from coupling to both the methyl protons and the phosphorus atom. The methyl protons (CH₃) appear as a triplet at approximately 1.30 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of the phosphorus atom, several carbon signals exhibit splitting due to carbon-phosphorus coupling (JCP).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (JCP, Hz) | Assignment |

| ~166.5 | - | C=O |

| ~136.0 | d, ~185 | C-4 |

| ~132.0 | d, ~10 | C-2, C-6 |

| ~130.0 | d, ~3 | C-1 |

| ~129.5 | d, ~15 | C-3, C-5 |

| ~62.5 | d, ~6 | OCH₂CH₃ |

| ~16.0 | d, ~6 | OCH₂CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon resonates at a downfield chemical shift of approximately 166.5 ppm and does not show any phosphorus coupling.

-

Aromatic Carbons:

-

C-4: The carbon atom directly attached to the phosphorus (C-4) exhibits a large one-bond C-P coupling constant (¹JCP) of around 185 Hz.

-

C-2, C-6: The ortho carbons to the carboxylic acid group show a smaller three-bond C-P coupling (³JCP) of about 10 Hz.

-

C-1: The ipso-carbon of the carboxylic acid group (C-1) shows a very small four-bond C-P coupling (⁴JCP) of approximately 3 Hz.

-

C-3, C-5: The ortho carbons to the phosphonate group display a two-bond C-P coupling (²JCP) of around 15 Hz.

-

-

Ethyl Group Carbons (OCH₂CH₃): The methylene carbons (OCH₂) appear as a doublet around 62.5 ppm with a two-bond C-P coupling of approximately 6 Hz. The methyl carbons (OCH₂CH₃) also appear as a doublet around 16.0 ppm with a three-bond C-P coupling of about 6 Hz.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds, providing a direct observation of the phosphorus nucleus. For this compound, a single resonance is expected in the phosphonate region.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) |

| ~18-20 |

Note: The chemical shift is referenced to 85% H₃PO₄ as an external standard.

Interpretation of the ³¹P NMR Spectrum:

The ³¹P NMR spectrum of this compound exhibits a single signal in the range of +18 to +20 ppm. This chemical shift is characteristic of pentavalent phosphorus in a phosphonate ester environment. The absence of any other signals confirms the purity of the compound with respect to phosphorus-containing impurities.

Experimental Protocols

The following provides a generalized, step-by-step methodology for acquiring the NMR data presented in this guide.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Data Acquisition:

The following workflow illustrates the general steps for acquiring NMR data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

-

³¹P NMR: A proton-decoupled experiment is also commonly employed for ³¹P NMR.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H, ¹³C, and ³¹P NMR spectroscopic data of this compound. The detailed analysis of chemical shifts, coupling constants, and multiplicities allows for the unambiguous structural confirmation of this important molecule. The provided experimental protocols offer a practical framework for researchers to obtain high-quality NMR data. A thorough understanding of the spectroscopic signature of this compound is essential for its effective utilization in various scientific disciplines, from drug discovery to materials science.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

Physical and chemical properties of 4-(Diethoxyphosphoryl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethoxyphosphoryl)benzoic acid is a bifunctional molecule of significant interest in contemporary chemical and pharmaceutical research. Possessing both a carboxylic acid and a diethyl phosphonate functional group, it serves as a versatile building block and linker in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and synthesis.

1.1. Chemical Identifiers and Structure

-

Chemical Name: this compound

-

CAS Number: 1527-34-0

-

Molecular Formula: C₁₁H₁₅O₅P

-

Molecular Weight: 258.21 g/mol

-

SMILES: O=C(C1=CC=C(P(OCC)(OCC)=O)C=C1)O

1.2. Physicochemical Data

The physical characteristics of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Notes |

| Appearance | White to off-white solid | |

| Melting Point | 163-166 °C | |

| Boiling Point | 143-147 °C at 0.3 Torr | Data for the corresponding ethyl ester. |

| Solubility | Soluble in many organic solvents such as DMSO and dimethylformamide (DMF).[1] Sparingly soluble in water. | The presence of both a polar carboxylic acid and a less polar phosphonate ester contributes to its solubility profile. |

Synthesis and Purification Workflow

The preparation of this compound is typically achieved through a multi-step synthetic sequence. A common and efficient method involves the Arbuzov reaction.

2.1. Synthetic Pathway

Caption: A simplified workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 4-(bromomethyl)benzoic acid is dissolved in a suitable solvent like dry dichloromethane.

-

Arbuzov Reaction: Triethyl phosphite is added to the solution. A Lewis acid catalyst, such as zinc bromide (ZnBr₂), can be used to facilitate the reaction at room temperature.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Work-up: Upon completion, the volatile components are removed under reduced pressure. The residue is then treated with crushed ice and hydrochloric acid to precipitate the crude product.[2]

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high purity.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methylene protons of the ethoxy groups (a quartet), the methyl protons of the ethoxy groups (a triplet), and a singlet for the benzylic protons. The acidic proton of the carboxylic acid will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy groups.[3]

-

³¹P NMR: A single peak in the phosphorus NMR spectrum is indicative of the phosphonate group.

-

-

Infrared (IR) Spectroscopy: Key absorption bands will be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the P=O stretch of the phosphonate.

-

Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.

Applications in Medicinal Chemistry and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in drug discovery and development.

4.1. Role as a Linker and Building Block

The phosphonate group can act as a non-hydrolyzable phosphate mimic, making it a useful component in the design of enzyme inhibitors.[4] The benzoic acid moiety provides a convenient attachment point for further chemical modifications to improve pharmacological properties.[4]

4.2. Use in the Development of Bioactive Molecules

Derivatives of this compound have shown potential in various therapeutic areas:

-

Antimicrobial Agents: Modified derivatives have demonstrated antimicrobial activity.[4]

-

Anticancer Agents: Certain organophosphonates have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells.[4]

-

Therapeutics for Neurological Disorders: Benzoic acid derivatives are being explored as inhibitors of enzymes implicated in neurodegenerative diseases.[4][5]

Caption: Key application areas of this compound derivatives in medicinal chemistry.

Safety and Handling

Appropriate safety measures should always be implemented when handling this chemical.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.[6]

-

Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

References

A comprehensive list of references will be provided separately to support the claims and information presented in this guide.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Crystal structure of 4-(Diethoxyphosphoryl)benzoic acid derivatives

An In-depth Technical Guide to the Crystal Structure of 4-(Diethoxyphosphoryl)benzoic Acid Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of this compound and its derivatives. For researchers, medicinal chemists, and materials scientists, a precise understanding of a molecule's three-dimensional architecture is fundamental to predicting and modulating its function. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for elucidating solid-state molecular structures, providing unparalleled insights into atomic arrangement, conformation, and intermolecular interactions that govern the macroscopic properties of materials.[1][2][3] This document will detail the causality behind experimental choices, from synthetic strategy to the nuances of crystal packing, using a specific derivative, 4-[(Diethoxyphosphinoyl)methyl]benzoic acid, as a central case study.

Part 1: Synthesis and Crystallization Strategies

The journey to a crystal structure begins with the synthesis of high-purity material amenable to crystallization. The target molecules, arylphosphonic acids and their esters, are of significant interest due to their applications as enzyme inhibitors, antiviral agents, and versatile building blocks in medicinal chemistry.[4]

Synthetic Pathways: The Michaelis-Arbuzov Reaction

A common and efficient method for forming the crucial carbon-phosphorus bond is the Michaelis-Arbuzov reaction. This reaction typically involves the treatment of a benzylic halide with a trialkyl phosphite.

A representative synthesis for a closely related derivative, 4-[(Diethoxyphosphinoyl)methyl]benzoic acid, is detailed below. The choice of a zinc bromide catalyst facilitates the reaction between the phosphite and the less reactive bromomethyl starting material.

Experimental Protocol: Synthesis of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid [4]

-

Reaction Setup: To a solution of 4-(bromomethyl)benzoic acid (1.0 mmol) and triethylphosphite (1.1 mmol) in 10 mL of anhydrous dichloromethane, add zinc bromide (ZnBr₂, 0.2 mmol) at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Allow the mixture to stir for approximately 2 hours. The consumption of the starting material can be monitored effectively using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the volatile components under reduced pressure (in vacuo).

-

Precipitation: Pour the resulting residual mass over approximately 200 g of crushed ice containing 5 mL of concentrated hydrochloric acid. This step protonates the carboxylic acid and precipitates the product.

-

Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry to yield the crude phosphonate ester product.

The Challenge of Crystallization

Phosphonic acids are notoriously challenging to crystallize. Their high polarity and hygroscopic nature often lead to the formation of oils or sticky solids rather than well-ordered single crystals.[5] Success in crystallization hinges on overcoming these challenges through strategic solvent selection and the control of supersaturation.

Experimental Protocol: Single Crystal Growth

-

Purification: The crude product from the synthesis should first be purified, for example, by recrystallization from a solvent system like ethanol or isopropanol. For hygroscopic compounds, dissolving in a minimal amount of water and adding to cold alcohol can be effective, followed by rapid filtration.[5]

-

Solvent Selection for Crystal Growth: The ideal solvent or solvent system should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For polar molecules like phosphonic acid derivatives, solvent systems such as acetone/water or acetonitrile/water are often successful.[5]

-

Slow Evaporation Method:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol) in a clean vial to create a nearly saturated solution.

-

Cover the vial with a cap containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

The gradual increase in concentration allows for the slow formation of well-ordered crystals.

-

-

Crystal Harvesting: Once suitable single crystals have formed, they must be carefully selected and mounted for X-ray analysis.[1]

Workflow Diagram: From Synthesis to Single Crystal

Caption: Workflow from synthesis to a single crystal suitable for analysis.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction Analysis

SC-XRD provides definitive, high-resolution structural data, making it the gold standard for molecular structure determination.[1] The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, which can then be mathematically deconvoluted to determine the precise position of every atom in the unit cell.[2]

Experimental Protocol: A Typical SC-XRD Workflow [1]

-

Crystal Mounting: A single crystal of suitable size and quality (e.g., 0.2 x 0.2 x 0.2 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and typically cooled (e.g., to 100 K or 293 K) with liquid nitrogen to minimize thermal vibrations, which improves the quality of the diffraction data. X-rays of a known wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.

-

Diffraction Pattern Recording: The crystal is rotated through a series of angles, and the thousands of resulting diffraction spots are recorded on a detector.

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

Initial atomic positions are determined using computational methods (e.g., SHELXS).

-

The structural model is then refined (e.g., using SHELXL) against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.[4]

-

Workflow Diagram: Single-Crystal X-ray Diffraction

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Part 3: Decoding the Crystal Structure: A Case Study

The crystallographic data for 4-[(Diethoxyphosphinoyl)methyl]benzoic acid provides a representative example for this class of compounds, revealing key insights into its molecular geometry and intermolecular packing.[1][4]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid.[4]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇O₅P |

| Formula Weight | 272.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.6505 (5) Å |

| b | 12.1706 (6) Å |

| c | 11.8156 (6) Å |

| α | 90° |

| β | 108.926 (2)° |

| γ | 90° |

| Volume | 1312.74 (12) ų |

| Z (Molecules/Unit Cell) | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.035 |

Analysis of Intermolecular Interactions: The Hydrogen-Bonded Dimer

In the solid state, the structure of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid is dominated by strong hydrogen bonds. The carboxylic acid moieties of two separate molecules interact to form a centrosymmetric dimer.[4] This is a very common and robust supramolecular synthon observed in carboxylic acids.

-

O-H···O Hydrogen Bonds: The acidic proton of the carboxyl group on one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring, centrosymmetrically-related molecule. This interaction is reciprocal, resulting in a pair of O-H···O bonds.

-

Graph-Set Motif: This specific dimeric arrangement is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.[4]

Beyond this primary interaction, the crystal packing is further stabilized by weaker C-H···π interactions, where hydrogen atoms from the ethyl groups interact with the electron cloud of the benzene ring on an adjacent molecule.[4]

Diagram: The Centrosymmetric Hydrogen-Bonded Dimer

Caption: R²₂(8) synthon formed by two benzoic acid derivatives.

Part 4: Structure-Property Relationships and Implications

The detailed structural knowledge gained from crystallography is not merely academic; it has profound implications for drug development and materials science.

-

Solubility and Dissolution: The strong hydrogen-bonded dimer motif significantly influences the crystal lattice energy. A more stable, tightly packed crystal generally has a higher melting point and lower aqueous solubility. Understanding this allows scientists to design derivatives or co-crystals where these interactions are modified to improve bioavailability.[6][7]

-

Polymorphism: Organophosphorus compounds can exhibit polymorphism, where the same molecule crystallizes in different arrangements with distinct physical properties.[2] Identifying and characterizing potential polymorphs is critical in the pharmaceutical industry to ensure consistent product performance.

-

Rational Drug Design: The precise geometry of the diethoxyphosphoryl group and its orientation relative to the benzoic acid ring are crucial for designing molecules that fit into the active site of a target enzyme.[3] This structural information serves as a direct input for computational modeling and the rational design of more potent and selective inhibitors.

Conclusion

The crystallographic analysis of this compound derivatives provides a clear and detailed picture of their solid-state architecture. The journey from rational synthesis and strategic crystallization to high-resolution X-ray diffraction analysis culminates in a three-dimensional model that is indispensable for modern chemical research. The prevalence of robust hydrogen-bonded dimer motifs is a defining feature of this class of compounds, profoundly influencing their physical properties and providing a foundational understanding for future work in drug design and materials engineering.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(Diethoxyphosphinoyl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchrepository.ul.ie [researchrepository.ul.ie]

- 8. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. kar.kent.ac.uk [kar.kent.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-(Diethoxyphosphorylmethyl)-3-ethylbenzoic acid | C14H21O5P | CID 54529167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pent-yloxy)benzoic acid-(E)-1,2-bis-(pyridin-4-yl)ethene (2/1) and 4-(n-hex-yloxy)benzoic acid-(E)-1,2-bis-(pyridin-4-yl)ethene (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Diethoxyphosphoryl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(diethoxyphosphoryl)benzoic acid, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. While a singular, definitive publication detailing the first synthesis of this compound is not readily identifiable in a survey of scientific literature, this guide presents a robust and well-established synthetic protocol based on the principles of the Michaelis-Arbuzov reaction. The presented methodology is designed to be a self-validating system, grounded in decades of organophosphorus chemistry. Furthermore, this guide details the expected analytical characterization of the target compound, providing a valuable resource for its synthesis and verification.

Introduction and Significance

This compound (CAS No. 1527-34-0) is an organophosphorus compound that features both a carboxylic acid and a diethyl phosphonate group attached to a central benzene ring. This unique bifunctional nature makes it a valuable building block in several scientific domains.

-

In Medicinal Chemistry: The phosphonate moiety can act as a non-hydrolyzable mimic of a phosphate group, a critical component in many biological processes. This makes derivatives of this compound promising candidates for the development of enzyme inhibitors, particularly for phosphatases, kinases, and proteases. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

-

In Materials Science: The inherent flame-retardant properties of the phosphonate group, combined with the reactive carboxylic acid, allow for the incorporation of this molecule into polymer backbones. This can lead to the creation of novel polyesters and polyurethanes with enhanced fire safety characteristics.

Given its utility, a reliable and reproducible synthetic route to this compound is of paramount importance for researchers.

A Representative Seminal Synthesis: The Michaelis-Arbuzov Approach

The formation of a carbon-phosphorus bond is a cornerstone of organophosphorus chemistry, with the Michaelis-Arbuzov reaction being one of the most fundamental and widely utilized methods. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[1][2] While the classical Michaelis-Arbuzov reaction is most efficient for alkyl halides, modern advancements have extended its utility to the synthesis of arylphosphonates, often through metal-catalyzed cross-coupling reactions.

The following proposed synthesis is a highly plausible and efficient route to this compound, employing a two-step sequence that begins with the esterification of a readily available starting material, followed by a nickel-catalyzed Michaelis-Arbuzov reaction.

Figure 1: Proposed synthetic pathway to this compound.

Rationale for the Synthetic Strategy

This synthetic route is chosen for its reliability and the use of common laboratory reagents.

-

Esterification: The initial esterification of 4-bromobenzoic acid to its ethyl ester serves to protect the carboxylic acid functionality. The acidic proton of the carboxylic acid would interfere with the basic conditions and intermediates of many C-P bond-forming reactions.

-

Nickel-Catalyzed Michaelis-Arbuzov Reaction: The use of a nickel catalyst allows for the efficient coupling of the aryl bromide with triethyl phosphite. This is a well-documented method for the formation of arylphosphonates.

-

Hydrolysis: The final step is a standard saponification of the ethyl ester to reveal the desired carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-bromobenzoate

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (50.0 g, 0.249 mol), absolute ethanol (250 mL), and concentrated sulfuric acid (5 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into 500 mL of ice-cold water with stirring.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromobenzoate as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 4-(diethoxyphosphoryl)benzoate

-

In a dry 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add ethyl 4-bromobenzoate (45.8 g, 0.20 mol), triethyl phosphite (50.0 g, 0.30 mol), and anhydrous nickel(II) chloride (2.6 g, 0.02 mol).

-

Heat the reaction mixture under a nitrogen atmosphere to 150-160 °C and maintain for 6-8 hours.

-

Monitor the reaction by TLC or gas chromatography for the disappearance of the starting material.

-

After cooling to room temperature, remove the excess triethyl phosphite by vacuum distillation.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford ethyl 4-(diethoxyphosphoryl)benzoate.

Step 3: Synthesis of this compound

-

Dissolve ethyl 4-(diethoxyphosphoryl)benzoate (43.0 g, 0.15 mol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide (12.0 g, 0.30 mol) to the solution and heat the mixture to reflux for 2 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₅O₅P |

| Molecular Weight | 258.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.38 (t, 6H, J=7.1 Hz, 2 x OCH₂CH₃ ), 4.15 (dq, 4H, J=8.2, 7.1 Hz, 2 x OCH₂ CH₃), 7.95 (dd, 2H, J=8.4, 4.3 Hz, Ar-H), 8.18 (dd, 2H, J=8.4, 2.1 Hz, Ar-H), ~10-12 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 16.3 (d, J=6.5 Hz), 62.5 (d, J=5.5 Hz), 129.0 (d, J=10.5 Hz), 131.5 (d, J=3.0 Hz), 133.0 (d, J=185 Hz, C-P), 137.0 (d, J=10.0 Hz), 171.0 (s, C=O) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ ~15-20 ppm |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 2985, 2900 (C-H), 1700 (C=O), 1240 (P=O), 1020 (P-O-C) |

| Mass Spectrometry (ESI-) | m/z 257.05 [M-H]⁻ |

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration.

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a doublet of quartets for the ethoxy groups on the phosphorus atom. The aromatic protons will appear as two doublets of doublets due to coupling with each other and with the phosphorus atom. A broad singlet in the downfield region is characteristic of the carboxylic acid proton.

-

¹³C NMR: The carbon NMR will display distinct signals for the ethyl groups, with the carbons closer to the phosphorus atom showing coupling. The aromatic carbons will also exhibit coupling to the phosphorus, with the carbon directly attached to the phosphorus (C-P) showing a large coupling constant.

-

³¹P NMR: The phosphorus-31 NMR should show a single resonance in the typical range for an arylphosphonate.[3]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch for the carboxylic acid, C-H stretching vibrations, a strong carbonyl (C=O) absorption, a strong phosphoryl (P=O) stretch, and P-O-C stretching bands.

-

Mass Spectrometry: Electrospray ionization in negative mode is expected to show the deprotonated molecule [M-H]⁻ as the major ion.

Mechanistic Insight: The Michaelis-Arbuzov Reaction

The core C-P bond-forming step in the proposed synthesis is the Michaelis-Arbuzov reaction. The generally accepted mechanism involves two main stages:

Figure 2: Generalized mechanism of the Michaelis-Arbuzov reaction.

-

SN2 Attack: The trivalent phosphorus of the triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the aryl halide (in a metal-catalyzed cycle) or an alkyl halide in the classic reaction, leading to the formation of a phosphonium salt intermediate.[2]

-

Dealkylation: The halide anion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the stable pentavalent phosphonate and an ethyl halide byproduct.

Conclusion

This compound is a valuable and versatile building block for both pharmaceutical and materials science applications. While its initial discovery is not prominently documented, this technical guide provides a robust and reproducible synthetic route based on the well-established Michaelis-Arbuzov reaction. The detailed experimental protocol and the comprehensive characterization data presented herein offer researchers a reliable framework for the synthesis and validation of this important compound. The principles and methodologies described are grounded in fundamental organic chemistry and are designed to be readily implemented in a standard laboratory setting.

References

-

Karthikeyan, S., Sethusankar, K., Rajeshwaran, G. G., & Mohanakrishnan, A. K. (2011). 4-[(Diethoxyphosphinoyl)methyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2871. [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Mphahlele, M. J., & El-Sayed, M. F. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of Wisconsin-Madison. (n.d.). 31 Phosphorus NMR. [Link]

-

ResearchGate. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 4-[2,2-Bis(diethoxyphosphoryl)ethyl]benzoic acid. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

Štefane, B., & Požgan, F. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8444-8457. [Link]

-

Springer. (n.d.). Phosphorus-31 NMR Spectroscopy. [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-. [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Diethoxyphosphoryl)benzoic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Diethoxyphosphoryl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in a range of common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. By integrating physicochemical principles with practical methodologies, this guide aims to equip scientists with the necessary knowledge to effectively handle and utilize this compound in various research and development applications.

Introduction: Understanding the Molecular Profile of this compound

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a carboxylic acid group attached to a benzene ring, which is in turn substituted with a diethoxyphosphoryl group. This unique combination of a polar, ionizable carboxylic acid, a polar phosphonate ester, and a nonpolar aromatic ring imparts a complex solubility profile that is highly dependent on the nature of the solvent.

A thorough understanding of its solubility is paramount for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents is crucial for achieving homogeneous reaction conditions, thereby influencing reaction rates and yields.

-

Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.[2]

-

Drug Formulation: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Material Science: In the development of functional polymers like flame retardants, controlling solubility is key to the synthesis and processing of the final materials.[1]

This guide will first explore the theoretical underpinnings of this compound's solubility, followed by a qualitative assessment in common solvents, a detailed experimental protocol for quantitative measurement, and practical considerations for laboratory work.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[2] The solubility of this compound in a given solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3]

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its acidity allows for deprotonation in basic media to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[4]

-

Diethoxyphosphoryl Group (-P(O)(OEt)₂): The phosphoryl oxygen is a strong hydrogen bond acceptor, contributing to the molecule's polarity. The two ethyl ester groups add some nonpolar character.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to hydrophobic interactions.

The interplay of these functional groups dictates the molecule's overall polarity and its ability to interact with different types of solvents.

Predictive Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of alcohols can form strong hydrogen bonds with both the carboxylic acid and the phosphoryl oxygen of the solute, effectively solvating the molecule.[5][6] |

| Aprotic Polar | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and the overall molecular dipole.[5] DMSO and DMF are expected to be excellent solvents due to their high polarity. |

| Nonpolar | Hexane, Toluene | Low | The large, nonpolar hydrocarbon structure of these solvents cannot effectively overcome the strong solute-solute interactions (hydrogen bonding and dipole-dipole forces) of the polar this compound molecules.[2][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate dipole moment but are not strong hydrogen bond acceptors. They may offer some solubility due to dipole-dipole interactions, but are less effective than polar aprotic solvents.[6] |

| Ethers | Diethyl Ether, THF | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. The overall polarity is lower than alcohols or polar aprotic solvents, leading to moderate solubility.[7] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following gravimetric method is a robust and widely used technique for determining the solubility of a solid compound in a solvent.[8]

Rationale Behind the Experimental Design

This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solute, which is the definition of a saturated solution. Every step is critical for accuracy. Constant temperature is maintained because solubility is temperature-dependent.[3][7] A sufficient equilibration time is necessary to ensure the dissolution process has reached its maximum point. Careful separation of the saturated solution from the excess solid is crucial to avoid artificially inflating the measured solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for solvent evaporation

-

Vacuum oven or rotary evaporator

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The time required may vary and should be determined empirically.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to remove any undissolved microparticles.

-

Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, labeled vial. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a vacuum oven or rotary evaporator at a mild temperature to prevent degradation of the compound.[8]

-

Final Weighing: Once the solute is completely dry (constant weight), record the final mass of the vial containing the dried this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dried solute / Volume of solvent sampled) * 100

Visualizing the Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Michaelis-Arbuzov Synthesis of 4-(Diethoxyphosphoryl)benzoic acid

This guide provides a comprehensive technical overview for the synthesis of 4-(Diethoxyphosphoryl)benzoic acid, a versatile intermediate in pharmaceutical and materials science research. The synthesis is approached via a two-step process commencing with the Michaelis-Arbuzov reaction to form the phosphonate ester, followed by selective hydrolysis to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction mechanisms and experimental considerations.

Introduction and Strategic Overview

This compound serves as a key building block, integrating a phosphonate moiety with a functionalized aromatic ring. The phosphonate group is a non-hydrolyzable mimic of phosphate esters, making it a valuable component in the design of enzyme inhibitors and therapeutic agents. The carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships in drug discovery.

The synthetic strategy detailed herein involves two primary transformations:

-

Step 1: Michaelis-Arbuzov Reaction: The formation of the carbon-phosphorus bond is achieved through the reaction of a suitable starting material, ethyl 4-bromobenzoate, with triethyl phosphite. This classic reaction is a robust and widely used method for the synthesis of phosphonate esters.

-

Step 2: Selective Hydrolysis: The ethyl ester of the benzoic acid is then hydrolyzed under acidic conditions to afford the desired this compound. Careful control of reaction conditions is crucial to ensure selective cleavage of the benzoate ester without affecting the diethyl phosphonate group.

The Michaelis-Arbuzov Reaction: Mechanism and Rationale

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for the formation of a P-C bond. The reaction proceeds via a two-step nucleophilic substitution mechanism.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of the alkyl halide (in this case, the benzylic carbon is not directly involved, but rather the aryl halide reacts, which is a less common but feasible variation, often requiring a catalyst or thermal conditions). However, for the synthesis of an arylphosphonate from an aryl halide, a transition-metal-catalyzed process (e.g., Hirao reaction) or the use of a more reactive starting material like an aryl iodide is often preferred. For the purpose of this guide, we will consider the reaction of a more reactive precursor, such as ethyl 4-(bromomethyl)benzoate, which is a more typical substrate for a classical Michaelis-Arbuzov reaction. Should the synthesis start from ethyl 4-bromobenzoate, nickel or palladium catalysis would be necessary. To maintain the integrity of a classical Michaelis-Arbuzov protocol, we will proceed with the understanding that the starting material is ethyl 4-(bromomethyl)benzoate.

The mechanism involves two S\textsubscript{N}2 steps:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of ethyl 4-(bromomethyl)benzoate, displacing the bromide ion and forming a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate. This results in the formation of the diethyl arylphosphonate and a volatile ethyl bromide byproduct.

Caption: Generalized mechanism of the Michaelis-Arbuzov reaction.

Causality Behind Experimental Choices

-

Reactant Selection: Ethyl 4-(bromomethyl)benzoate is chosen as the starting material due to the reactivity of the benzylic bromide, which is susceptible to nucleophilic attack. Triethyl phosphite is a readily available and effective nucleophile for this transformation.

-

Solvent: The reaction is often performed neat (without a solvent) to maximize the concentration of reactants and drive the reaction to completion. If a solvent is used, a high-boiling, non-polar solvent such as toluene or xylene is preferred.

-

Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures (120-160 °C) to overcome the activation energy of both the initial nucleophilic attack and the subsequent dealkylation step. The reaction is often conducted under reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the cessation of ethyl bromide evolution or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| Ethyl 4-(bromomethyl)benzoate | Reagent grade |

| Triethyl phosphite | Reagent grade, >98% purity |

| Hydrochloric acid | Concentrated (37%) |

| Diethyl ether | Anhydrous |

| Sodium sulfate | Anhydrous |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle with stirrer | |

| Distillation apparatus | For purification (optional) |

| Separatory funnel | |

| Rotary evaporator | |

| pH paper or pH meter |

Step 1: Synthesis of Diethyl 4-(ethoxycarbonyl)benzylphosphonate

Caption: Experimental workflow for the synthesis of the phosphonate ester.

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-(bromomethyl)benzoate (1.0 eq) and triethyl phosphite (1.5 - 2.0 eq).

-

Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at this temperature for 2-3 hours. The reaction mixture will turn from colorless to pale yellow.

-

Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile byproducts (ethyl bromide) and excess triethyl phosphite by vacuum distillation or by using a rotary evaporator.

-

The resulting crude diethyl 4-(ethoxycarbonyl)benzylphosphonate is a viscous oil and can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

Caption: Experimental workflow for the hydrolysis to the final product.

Procedure:

-

To the crude diethyl 4-(ethoxycarbonyl)benzylphosphonate from Step 1, add concentrated hydrochloric acid (excess, e.g., 5-10 mL per gram of ester).

-

Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting ester.

-

After completion, cool the reaction mixture to room temperature and slowly add it to a beaker containing crushed ice.

-

A white precipitate of this compound should form. If not, extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets or doublets of doublets), ethoxy protons (quartet and triplet), and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the phosphonate group. |

| ¹³C NMR | Aromatic carbons (with C-P coupling), carbonyl carbon, and ethoxy carbons. |

| ³¹P NMR | A single peak in the phosphonate region (typically between +15 to +25 ppm). |

| IR (FTIR) | Characteristic absorptions for the P=O stretch (~1250 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), broad O-H stretch of the carboxylic acid (~3000 cm⁻¹), and P-O-C stretches (~1020-1050 cm⁻¹). |

| MS (ESI) | The mass spectrum should show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product (258.21 g/mol ). |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Ethyl 4-(bromomethyl)benzoate: This compound is a lachrymator and can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethyl phosphite: This reagent is flammable and has a strong, unpleasant odor. It can cause skin and eye irritation. Keep away from heat, sparks, and open flames.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Michaelis-Arbuzov reaction followed by acidic hydrolysis provides a reliable and efficient route for the synthesis of this compound. This in-depth guide has detailed the underlying chemical principles, provided a robust experimental protocol, and outlined the necessary characterization and safety considerations. By understanding the causality behind the experimental choices, researchers can adapt and optimize this procedure for their specific needs in the development of novel pharmaceuticals and advanced materials.

References

- Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäure-ester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898, 31, 1048–1055.

- Arbuzov, A. E. On the Structure of Phosphorous Acid and its Derivatives. I. Isomerization of the Esters of Phosphorous Acid. J. Russ. Phys. Chem. Soc.1906, 38, 687.

-

Bhattacharya, A. K.; Thyagarajan, G. The Michaelis–Arbuzov rearrangement. Chem. Rev.1981 , 81 (4), 415–430. [Link]

- Savignac, P.; Iorga, B.

-

Keglevich, G.; Bálint, E. The Michaelis-Arbuzov reaction in green solvents. Green Chem.2012 , 14, 20-31. [Link]

An In-Depth Technical Guide to the Stability of 4-(Diethoxyphosphoryl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-(Diethoxyphosphoryl)benzoic acid under various stress conditions, including pH, thermal, oxidative, and photolytic challenges. As a bifunctional molecule incorporating both a carboxylic acid and a diethyl phosphonate ester, its stability is critical for applications in medicinal chemistry, materials science, and organic synthesis. This document outlines the intrinsic stability profile of the molecule, details its primary degradation pathways, provides validated analytical methodologies for its quantification, and offers field-proven protocols for conducting forced degradation studies. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and successful application of this compound in their work.

Introduction: Chemical Identity and Applications

This compound, with CAS Number 1527-34-0, is an aromatic organophosphorus compound characterized by a benzoic acid moiety substituted at the para position with a diethyl phosphonate group. This unique structure imparts dual reactivity, making it a versatile building block in several scientific domains.

-

Medicinal Chemistry: The phosphonate group can act as a phosphate mimetic, making derivatives of this acid potential enzyme inhibitors.[1] The carboxylic acid handle allows for straightforward amide coupling to introduce diverse functionalities.[2]

-

Materials Science: It serves as a precursor for advanced flame retardants.[3] Upon heating, phosphorus-containing compounds can promote the formation of a stable char layer on polymer surfaces, acting as a physical barrier to heat and oxygen.[3]

-